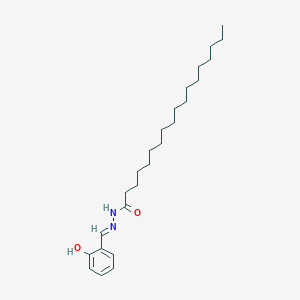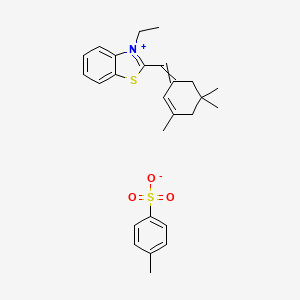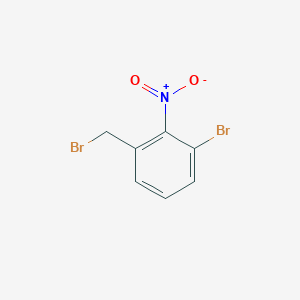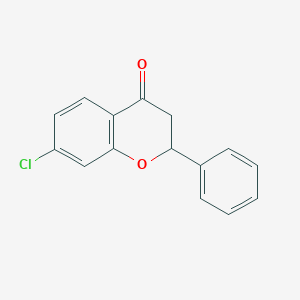
3-(2-azidoethyl)-1H-indole
Overview
Description
The compound “3-(2-azidoethyl)-1H-indole” is a derivative of indole with an azidoethyl group attached at the 3-position . Azides are functional groups characterized by the presence of three nitrogen atoms. They are often used in click chemistry, a type of chemical reaction designed for the efficient and selective synthesis of molecular systems .
Synthesis Analysis
While specific synthesis methods for “3-(2-azidoethyl)-1H-indole” were not found, azido compounds are generally synthesized through nucleophilic substitution reactions where an appropriate leaving group is replaced by an azide ion .
Molecular Structure Analysis
The molecular structure of “3-(2-azidoethyl)-1H-indole” would consist of an indole ring, which is a fused benzene and pyrrole ring, with a 2-azidoethyl group attached at the 3-position .
Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. One of the most common is the Staudinger reaction, where azides react with phosphines to form amines . Another common reaction is the Huisgen cycloaddition, often used in click chemistry, where azides react with alkynes to form 1,2,3-triazoles .
Scientific Research Applications
Synthesis of Acyclic and Cyclic Nitrogen Compounds
Azide derivatives like “3-(2-azidoethyl)-1H-indole” are pivotal in synthetic methodologies that lead to a diverse array of acyclic and cyclic nitrogen compounds. This chemical avenue has been explored since the 19th century, with azides playing a significant role in the synthesis of various organic azide derivatives and studying their potential applications .
Photodynamic Therapy
Azides can be incorporated into porphyrinoids, which are compounds used in photodynamic therapy. This therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to kill cancer cells . The azides serve as precursors for new derivatives with significant biological properties.
Microorganisms Photoinactivation
The azide group in “3-(2-azidoethyl)-1H-indole” can be utilized in the development of compounds for microorganisms’ photoinactivation. This application is particularly relevant in the field of disinfection and sterilization, where controlling microbial growth is crucial .
Supramolecular Assembly
Research groups have been exploring bio-based molecules for supramolecular self-assembly into functional materials. These materials have applications in electro-optical devices, and “3-(2-azidoethyl)-1H-indole” could potentially be conjugated with other molecules to form complex structures suitable for these applications .
Catalysis
Azide compounds are known to be involved in catalytic processes. They can act as catalysts or catalytic intermediates in various chemical reactions, leading to the formation of new compounds with potential industrial and medicinal applications .
Bioconjugation
The azide group in “3-(2-azidoethyl)-1H-indole” allows for potential conjugation with biomolecules containing complementary functional groups like alkynes using click chemistry. This bioconjugation technique is widely used in the field of biochemistry for labeling and detecting molecules.
Synthesis of Heterocycles
Organic azides are instrumental in the synthesis of various heterocycles, which are compounds featuring rings with at least two different elements as members of the ring. These heterocycles have numerous applications in pharmaceuticals and agrochemicals .
Development of New Materials
Azides can give rise to new derivatives that can be used as components in new materials. These materials might have unique properties such as microporosity, which can be valuable in filtration and separation technologies .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Azide-containing compounds are often used in click chemistry reactions , suggesting that this compound might interact with a variety of biological targets.
Mode of Action
Azides are known to participate in copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This reaction, often referred to as a “click” reaction, is characterized by its efficiency and specificity, suggesting that 3-(2-azidoethyl)-1H-indole could interact specifically with its targets.
Biochemical Pathways
Azide-containing compounds have been used in the study of various biochemical pathways due to their reactivity and the specificity of click chemistry .
Pharmacokinetics
Azide-containing compounds are generally known to have fast blood clearance and linear pharmacokinetics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied in more detail to fully understand its bioavailability.
Result of Action
Azide-containing compounds have been used in a variety of biological studies due to their reactivity and the specificity of click chemistry .
Action Environment
The stability and reactivity of azide-containing compounds can be influenced by factors such as temperature, ph, and the presence of copper ions, which catalyze the cuaac reaction .
properties
IUPAC Name |
3-(2-azidoethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-14-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWVTNAPDLFAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468073 | |
| Record name | 3-(2-azidoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63778-37-0 | |
| Record name | 3-(2-azidoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z,2Z)-N'~1~,N'~2~-bis[(E)-(2-hydroxyphenyl)methylidene]ethanedihydrazonamide](/img/structure/B1659089.png)


![1,5-Dioxaspiro[5.5]undecane, 9-(1,1-dimethylethyl)-2-methyl-](/img/structure/B1659095.png)





![Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B1659102.png)



![(5E)-1-(3-chlorophenyl)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659109.png)